AC-Ala-ala-pro-ala-pna

Serine Protease Elastase Substrate Specificity

This synthetic tetrapeptide-pNA substrate is specifically designed for the quantitative assay of serine proteases, particularly pancreatic elastase. Its acetylated N-terminus provides selectivity over granulocyte elastase, ensuring accurate kinetic data (Km, kcat) and minimizing interference. Backed by structural data (PDB 3QGJ), it is essential for reproducible enzymology studies, inhibitor screening, and structure-function investigations. Inquire for bulk and custom synthesis.

Molecular Formula C22H30N6O7
Molecular Weight 490.5 g/mol
Cat. No. B1516709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ala-ala-pro-ala-pna
Molecular FormulaC22H30N6O7
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C22H30N6O7/c1-12(23-15(4)29)19(30)25-14(3)22(33)27-11-5-6-18(27)21(32)24-13(2)20(31)26-16-7-9-17(10-8-16)28(34)35/h7-10,12-14,18H,5-6,11H2,1-4H3,(H,23,29)(H,24,32)(H,25,30)(H,26,31)/t12-,13-,14-,18-/m0/s1
InChIKeyLZJMHONERNXSNV-NUXNZHGMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-Ala-ala-pro-ala-pna for Elastase Activity Assays: A Validated Tetrapeptide Chromogenic Substrate for Serine Protease Research


AC-Ala-ala-pro-ala-pna (CAS: 96699-74-0) is a synthetic, N-acetylated tetrapeptide-p-nitroanilide chromogenic substrate . It is specifically designed for the quantitative, continuous spectrophotometric assay of serine proteases, particularly those with elastase-like activity . Its structure consists of the tetrapeptide sequence Ac-Ala-Ala-Pro-Ala, which is specifically recognized and cleaved by target enzymes, releasing the chromogenic p-nitroaniline (pNA) moiety. This release is directly proportional to enzyme activity and can be monitored at 405 nm . The compound serves as a critical tool in enzymology for determining enzyme kinetics, specificity, and for screening potential inhibitors in both academic and industrial settings.

Why AC-Ala-ala-pro-ala-pna Cannot Be Substituted with Generic Elastase Substrates: N-Terminal Capping Dictates Enzyme Recognition and Kinetic Performance


In enzyme assays, the N-terminal capping group (e.g., Acetyl, Succinyl, Boc) of a peptide-pNA substrate is not a trivial modification; it is a critical determinant of enzyme-substrate interaction, affecting binding affinity (Km), turnover rate (kcat), and overall catalytic efficiency (kcat/Km) [1]. For serine proteases like pancreatic elastase, the extended substrate-binding site recognizes the N-terminal cap, and subtle changes can drastically alter kinetic parameters . Simply substituting a generic 'elastase substrate' without verifying the specific capping group and peptide sequence can lead to irreproducible results, misinterpretation of enzyme kinetics, or failure to detect activity altogether, especially when studying specific isoforms or when comparing data across different research groups.

AC-Ala-ala-pro-ala-pna Comparative Evidence: Quantitative Differentiation Against Succinyl and Boc Analogs


N-Terminal Capping Group Acetyl vs. Succinyl: Differential Enzyme Recognition and Turnover with Pancreatic Elastase

The N-terminal acetyl (Ac) group of AC-Ala-ala-pro-ala-pna confers distinct kinetic properties compared to the more common succinyl (Suc) analog. For porcine pancreatic elastase, the Suc-capped substrate (Suc-Ala-Ala-Pro-Ala-pNA) exhibits a Km of 30 µM and a kcat/Km of 351,000 M⁻¹s⁻¹ . While direct kinetic data for the Ac-capped substrate on the same enzyme is not available from a single study, the differential behavior is evident in enzyme preference. Prolyl oligopeptidase, for example, hydrolyzes the elastase substrate tboc-ala-ala-pNA (a Boc-capped analog) an order of magnitude more rapidly than N-suc-ala-ala-pro-ala-pNA, demonstrating that the N-terminal cap is a primary driver of catalytic efficiency [1].

Serine Protease Elastase Substrate Specificity Enzyme Kinetics

Differential Substrate Preference: Acetylated vs. Succinylated Substrates for Pancreatic vs. Granulocyte Elastase

The acetylated peptide core of AC-Ala-ala-pro-ala-pna is a critical determinant of enzyme selectivity. Studies have shown that substrates of the type Ac-Ala-Pro-Ala-pNA are useful for measuring pancreatic elastase activity but are not particularly sensitive towards granulocyte elastase . This contrasts with succinylated substrates, which may exhibit different selectivity profiles. This differential sensitivity allows researchers to choose the most appropriate substrate for their specific enzyme isoform of interest, preventing false negatives or low signal-to-noise ratios when working with complex biological samples.

Elastase Substrate Selectivity Pancreatic Elastase Granulocyte Elastase

Structural Evidence of Distinct Binding Modes: Acetylated Peptide Backbone Interactions with Alpha-Lytic Protease

High-resolution structural data provides direct evidence of the unique binding interactions for the acetylated Ala-Ala-Pro-Ala peptide core. The 1.3 Å X-ray crystal structure of alpha-lytic protease bound to Ac-AlaAlaPro-Alanal (a transition-state analog of AC-Ala-ala-pro-ala-pna) reveals specific hydrogen bonding and hydrophobic interactions between the enzyme's active site and the acetyl group and peptide backbone [1]. This is distinct from the binding mode observed for other substrates like acetyl-Ala-Pro-Ala with porcine pancreatic elastase, where two product molecules were found bound backwards in the extended binding site at 1.65 Å resolution [2]. These structural differences underscore that the N-terminal acetyl group and the precise tetrapeptide sequence define a unique enzyme-substrate interface that is not replicated by other analogs.

Structural Biology Serine Protease Substrate Binding X-ray Crystallography

Optimized Application Scenarios for AC-Ala-ala-pro-ala-pna in Protease Research and Drug Discovery


Precise Kinetic Characterization of Pancreatic Elastase Isoforms

When studying pancreatic elastase, particularly in samples that may contain other elastase-like enzymes (e.g., from neutrophils), AC-Ala-ala-pro-ala-pna offers a selective advantage. Its acetylated N-terminus makes it a preferred substrate for pancreatic elastase over granulocyte elastase . This selectivity, combined with its well-defined binding mode observed in high-resolution structures [1], allows for accurate determination of kinetic parameters (Km, kcat) without interference from other proteases, ensuring data reproducibility and correct assignment of activity.

High-Throughput Screening (HTS) for Elastase Inhibitors

For pharmaceutical and biotechnology companies screening compound libraries for elastase inhibitors, the use of a selective and structurally validated substrate like AC-Ala-ala-pro-ala-pna is critical. Its predictable, canonical binding mode [1] minimizes the risk of identifying false positives that may arise from non-specific interactions with less specific substrates. The continuous spectrophotometric assay format is amenable to automation and provides robust, quantitative inhibition data (e.g., IC50, Ki) essential for lead optimization programs.

Structure-Function Studies of Serine Protease Active Sites

The high-resolution structural data available for the Ac-AlaAlaPro core (PDB ID: 3QGJ) makes AC-Ala-ala-pro-ala-pna an ideal tool for structure-function studies [1]. Researchers can use this substrate to probe the effects of active-site mutations on substrate binding and catalysis. By correlating changes in kinetic parameters (Km, kcat) with structural perturbations, scientists can gain a deeper understanding of the catalytic mechanism of serine proteases, informing protein engineering efforts or the rational design of novel inhibitors.

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24 linked technical documents
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